

The Structure-Activity Relationship of HCAR2 Agonists: A Technical Guide

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Compound of Interest

Compound Name: HCAR2 agonist 1

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Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor, is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for dyslipidemia, inflammation, and neurodegenerative diseases.[1] Activation of HCAR2, primarily through the G*ai*/o pathway, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade mediates the anti-lipolytic effects of niacin in adipocytes and modulates inflammatory responses in immune cells. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of HCAR2 agonists, detailing the molecular interactions crucial for receptor activation, summarizing quantitative biological data, and outlining key experimental protocols.

Core Structure-Activity Relationships of HCAR2 Agonists

The development of HCAR2 agonists has evolved from the endogenous ligand, nicotinic acid (niacin), to a diverse range of synthetic compounds with improved potency and selectivity. Structural studies, including recent cryo-electron microscopy (cryo-EM) data, have elucidated the key pharmacophoric features required for HCAR2 activation.[1][2]

A fundamental requirement for agonism is a carboxylic acid moiety or a bioisostere, which forms a critical salt bridge with Arginine 111 (R111) in the third transmembrane domain (TM3) of the receptor.^[1] This interaction is considered the primary anchor point for agonists within the binding pocket.

Beyond this core interaction, the overall structure of the agonist, including the nature of the heterocyclic core and its substituents, dictates the potency and selectivity. Key residues that contribute to agonist binding and receptor activation include Serine 179 (S179) and Tyrosine 284 (Y284).^[2]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro activities of various classes of HCAR2 agonists. The data is compiled from multiple sources to provide a comparative overview.

Table 1: Nicotinic Acid Analogs and Related Compounds

Compound	Structure	EC50 (μM)	Binding Affinity (Kd, μM)
Nicotinic Acid (Niacin)	0.06 - 0.25	0.058	
Acipimox	2.6 - 6	0.429	
Acifran	Potent agonist	Not Reported	
Monomethyl Fumarate (MMF)	Potent agonist	Not Reported	

Table 2: Pyrazole and Cyclohexenamide Derivatives

Compound	Structure	EC50 (μM)	Notes
MK-6892	0.016	Highly subtype-specific agonist	
Pyrazolyl propionyl cyclohexenamides	Full agonists	SAR aimed to improve activity and reduce CYP inhibition	

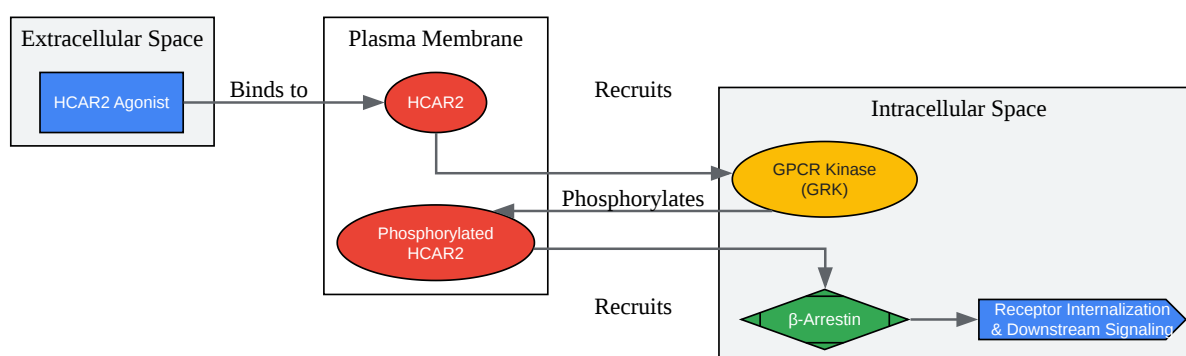
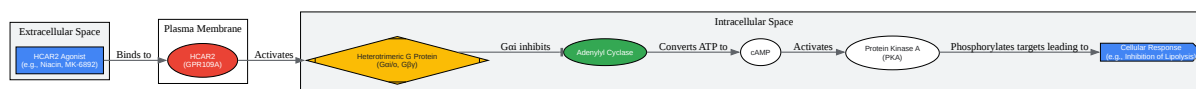
Table 3: Propenoic Acid Derivatives

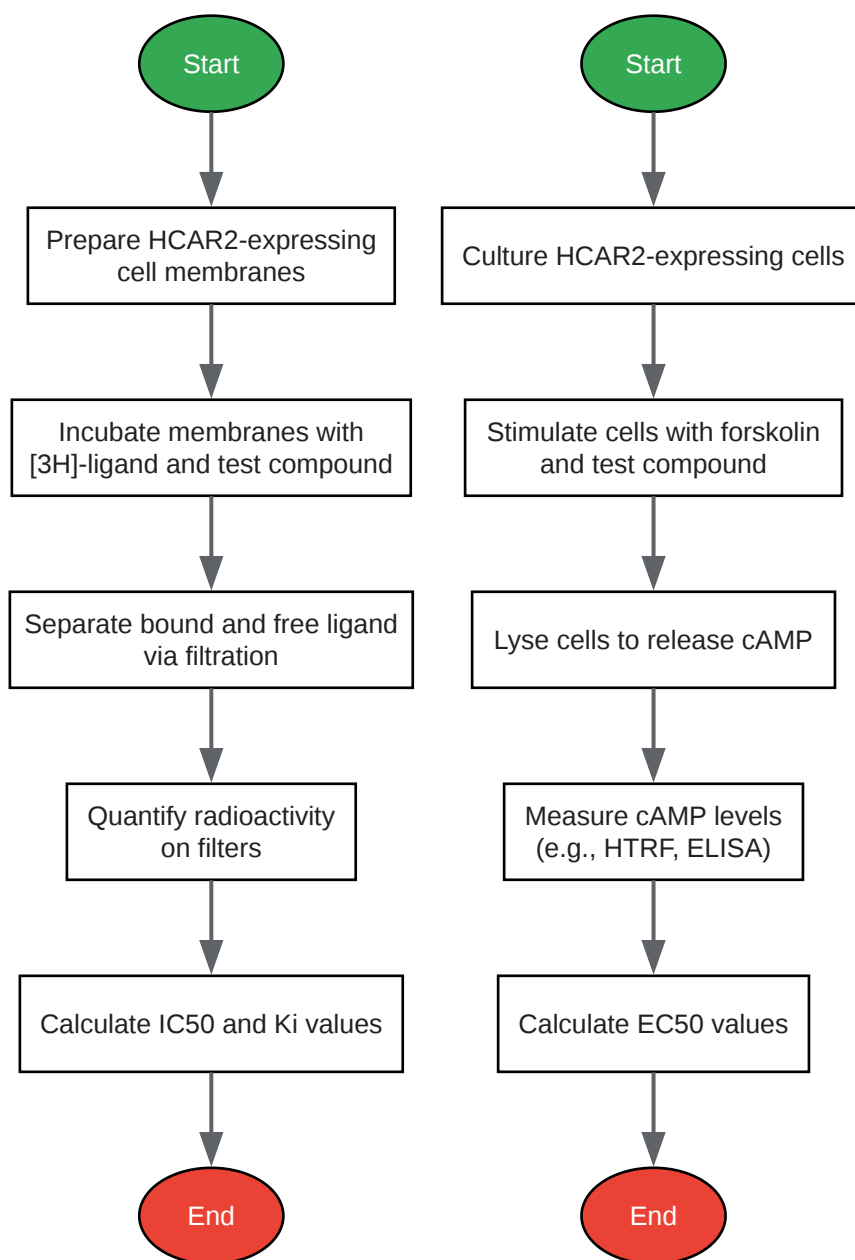
Compound Class	General Structure	Activity	Key SAR Findings
Fumaric acid esters and amides	Varied	A planar trans-propenoic acid pharmacophore with a maximum length of 8 Å is suggested.	
Cinnamic acid derivatives	Varied	The binding pocket is observed to be rather restricted.	

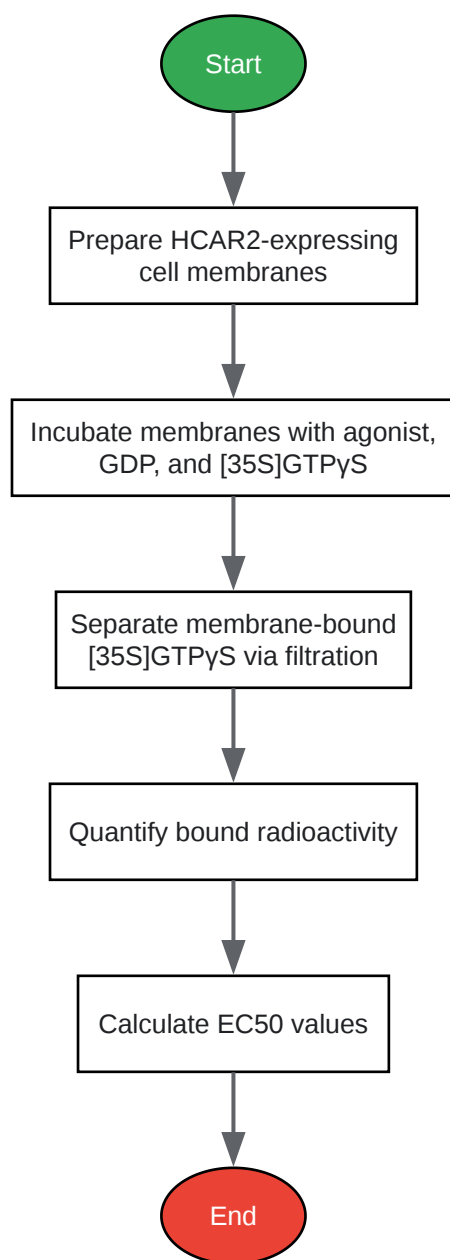
HCAR2 Signaling Pathways

HCAR2 activation initiates a cascade of intracellular events. The canonical pathway involves coupling to inhibitory G proteins (Gai/o), leading to the downstream effects. However, evidence for biased agonism and β -arrestin-mediated signaling is also emerging.

Gai/o-Mediated Signaling Pathway







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- 2. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]
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